N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline ring, a piperidine ring, and a fluorobenzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis processes to ensure high yield and purity. Techniques such as continuous-flow synthesis and fully automated radiosynthesis have been explored for similar compounds . These methods optimize reaction conditions and minimize human intervention, leading to more efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include N-Fluorobenzenesulfonimide for fluorination , and various boron reagents for Suzuki–Miyaura coupling . Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may act on beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, which are linked to Alzheimer’s disease . The compound’s effects are mediated through pathways that regulate enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-(4-fluorobenzyl)piperidine: Shares the fluorobenzyl group but lacks the quinoxaline ring.
Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate: Contains a fluorobenzyl group and is used in medicinal chemistry.
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a quinoxaline ring, a piperidine ring, and a fluorobenzyl group. This structure provides a versatile platform for chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c22-17-7-5-15(6-8-17)13-24-21(27)16-9-11-26(12-10-16)20-14-23-18-3-1-2-4-19(18)25-20/h1-8,14,16H,9-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKMVHHQXOXWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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